An In-depth Technical Guide to 4-tert-butylcyclohexanone: Structure, Properties, and Applications

An In-depth Technical Guide to 4-tert-butylcyclohexanone: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-tert-butylcyclohexanone, a fascinating molecule whose unique structural characteristics profoundly influence its chemical behavior. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, conformational analysis, synthesis, and reactivity of this compound, supported by experimental data and established scientific principles.

Introduction: The Significance of a Bulky Substituent

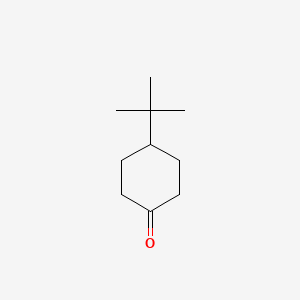

4-tert-butylcyclohexanone, with the chemical formula C₁₀H₁₈O, is a cyclic ketone that serves as a cornerstone in the study of stereochemistry and conformational analysis.[1][2] Its defining feature is the sterically demanding tert-butyl group, which, due to its size, effectively "locks" the cyclohexane ring into a specific chair conformation.[3][4] This conformational rigidity makes it an ideal model system for investigating the stereochemical outcomes of reactions on cyclohexane rings, providing invaluable insights for synthetic and medicinal chemists. Beyond its academic importance, it finds applications as an intermediate in the synthesis of fragrances and pharmaceuticals.[2][5]

Molecular Structure and Conformational Dynamics

The structure of 4-tert-butylcyclohexanone consists of a cyclohexane ring with a ketone functional group and a tert-butyl group attached to the fourth carbon atom.[6]

The "Anchoring" Effect of the Tert-butyl Group

The cyclohexane ring can exist in several conformations, with the chair conformation being the most stable. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Through a process called ring flipping, these positions can interconvert.[7] However, for 4-tert-butylcyclohexanone, the immense steric hindrance of the tert-butyl group strongly disfavors its occupation of the axial position due to severe 1,3-diaxial interactions.[4] Consequently, the equilibrium overwhelmingly favors the conformation where the tert-butyl group is in the equatorial position.[3][4] This phenomenon is often referred to as a conformational lock, providing a rigid framework for studying reaction mechanisms. The energy difference between the equatorial and axial conformers for a t-butyl group is significant, with the equatorial conformation being more stable by approximately 21 kJ/mol, leading to about 99.9% of the molecules adopting this conformation at equilibrium.[4]

Caption: Conformational equilibrium of 4-tert-butylcyclohexanone.

Chemical and Physical Properties

4-tert-butylcyclohexanone is a white crystalline solid with a characteristic powerful, dry-camphoraceous, and slightly minty odor with woody undertones.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [8] |

| Molar Mass | 154.25 g/mol | [1] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 47-50 °C | [5][8][9][10] |

| Boiling Point | 113-116 °C at 20 mmHg | [5][8][9] |

| Density | 0.893 g/cm³ | [8] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [5][8] |

| Flash Point | 205 °F (96 °C) | [8] |

Synthesis of 4-tert-butylcyclohexanone

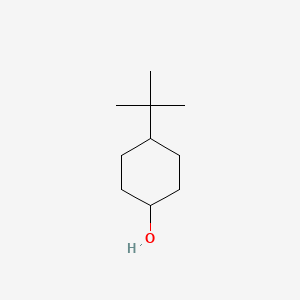

A common and efficient method for the preparation of 4-tert-butylcyclohexanone is through the oxidation of 4-tert-butylcyclohexanol.[11] Another synthetic route involves the hydrogenation of p-tert-butylphenol.[11]

Experimental Protocol: Oxidation of 4-tert-butylcyclohexanol

This protocol describes a laboratory-scale synthesis of 4-tert-butylcyclohexanone from a mixture of cis- and trans-4-tert-butylcyclohexanol isomers using N-chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO).

Materials:

-

4-tert-butylcyclohexanol (mixture of isomers)

-

N-Chlorosuccinimide (NCS)

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Diethyl ether

-

1% Hydrochloric acid (aq)

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an argon atmosphere, cool a solution of NCS (0.060 mol) in toluene (200 mL) to 0 °C.[5][12]

-

Add DMSO (0.10 mol) and cool the mixture to -25 °C using a suitable cooling bath.[5][12]

-

Add a solution of 4-tert-butylcyclohexanol (0.04 mol) in toluene (40 mL) dropwise over 5 minutes.[5][12]

-

Maintain stirring at -25 °C for 2 hours.

-

Add a solution of triethylamine (0.06 mol) in toluene (10 mL) dropwise over 3 minutes.[5][12]

-

Remove the cooling bath and, after 5 minutes, add diethyl ether (400 mL).[5][12]

-

Wash the organic phase with 1% aqueous hydrochloric acid (100 mL) and then with water (2 x 100 mL).[5][12]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[12]

-

The product can be further purified by distillation or recrystallization from petroleum ether.[12]

Caption: Synthetic workflow for the oxidation of 4-tert-butylcyclohexanol.

Key Reactions: Stereoselective Reduction

The reduction of the carbonyl group in 4-tert-butylcyclohexanone is a classic experiment in stereochemistry. The rigid conformation of the starting material allows for a predictable, yet insightful, stereochemical outcome.

Reduction with Sodium Borohydride

The reduction of 4-tert-butylcyclohexanone with sodium borohydride (NaBH₄) yields a mixture of cis- and trans-4-tert-butylcyclohexanol.[13][14] The hydride can attack the carbonyl carbon from either the axial or equatorial face.

-

Axial attack: The hydride approaches from the axial face, leading to the formation of the equatorial alcohol (trans-4-tert-butylcyclohexanol).

-

Equatorial attack: The hydride approaches from the equatorial face, resulting in the axial alcohol (cis-4-tert-butylcyclohexanol).

Due to steric hindrance from the axial hydrogens at the C-2 and C-6 positions, equatorial attack is less favorable.[15] Consequently, axial attack is the major pathway, leading to the trans-isomer as the major product.[15] The ratio of trans to cis product is typically around 10:1.[16]

Caption: Stereochemistry of the reduction of 4-tert-butylcyclohexanone.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of 4-tert-butylcyclohexanone.

| Technique | Key Features and Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 2.28 (m, 2H), 2.23 (m, 2H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H) | [17] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 211.6 (C=O), 46.6, 41.0, 32.2, 27.4 | [18] |

| IR Spectroscopy | Strong absorption band for the C=O stretch, typically around 1715 cm⁻¹ | [1] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 154 | [1] |

Applications in Research and Industry

Fragrance Industry

4-tert-butylcyclohexanone is utilized as a perfuming agent in cosmetics and other products, valued for its distinctive woody and camphor-like scent.[1][5]

Medicinal Chemistry and Drug Development

Derivatives of 4-tert-butylcyclohexanone have been synthesized and investigated for their biological activities. For instance, certain bromolactone derivatives have demonstrated antibacterial activity against strains such as E. coli, S. aureus, and B. subtilis.[19][20] Its rigid scaffold makes it an attractive starting material for the synthesis of conformationally constrained molecules, a valuable strategy in drug design. The Knoevenagel condensation of 4-tert-butylcyclohexanone with rhodanine has been used to create novel thiazolidin-4-one derivatives with potential antimicrobial properties.[21]

Safety and Handling

4-tert-butylcyclohexanone is considered harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][22]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid dust formation and contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22][23][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[22][23]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[22][23][24]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.[22][23]

Conclusion

4-tert-butylcyclohexanone is more than just a simple cyclic ketone; it is a powerful tool for understanding fundamental concepts in stereochemistry and a versatile building block in synthetic chemistry. Its conformationally locked structure provides a unique platform for studying reaction mechanisms with high stereocontrol. As research continues to uncover new derivatives and applications, the importance of 4-tert-butylcyclohexanone in both academic and industrial settings is set to endure.

References

-

How can you synthesize 4-tert-butylcyclohexanone? - Quora. (2021, May 18). Retrieved from [Link]

-

Reduction of 4-t-Butylcyclohexanone Using NaBH4. (n.d.). Dr. Nerz. Retrieved from [Link]

-

Material Safety Data Sheet - 4-Tert.-butylcyclohexanone, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. (n.d.). The Catalyst. Retrieved from [Link]

-

4-tert-Butylcyclohexanone | C10H18O | CID 7392. (n.d.). PubChem. Retrieved from [Link]

- Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411.

-

Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. (2019). PubMed. Retrieved from [Link]

-

Conformational Analysis. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride. (n.d.). Scribd. Retrieved from [Link]

-

Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

4-tert-Butylcyclohexanone - ChemBK. (2024, April 10). Retrieved from [Link]

-

4.4: Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

-

4.8: Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

4-tert-butyl cyclohexanone 4-tert-butyl cyclohexanone. (2024, January 5). BDMAEE. Retrieved from [Link]

-

4-tert-Butylcyclohexanone | CAS#:98-53-3. (n.d.). Chemsrc. Retrieved from [Link]

-

Substituted Cyclohexanes: Axial vs Equatorial. (2014, June 27). Master Organic Chemistry. Retrieved from [Link]

-

The Stereochemistry and Reaction Path of Borohydride Reductions of 4-t-Butylcyclohexanone in Diglyme. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

4-tert-Butylcyclohexanone MSDS (CAS 98-53-3). (n.d.). Studylib. Retrieved from [Link]

-

The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. (2025, October 21). Henry Rzepa's Blog. Retrieved from [Link]

-

4-tert-Butylcyclohexanone - Solubility of Things. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. (n.d.). Retrieved from [Link]

-

C-13 NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. (n.d.). Retrieved from [Link]

-

4-tert-Butylcyclohexanone | C10H18O | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

4-tert-Butylcyclohexanone. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

4-tert-butylcyclohexanone (C10H18O). (n.d.). PubChemLite. Retrieved from [Link]

-

4-Tert-butylcyclohexanone - Optional[17O NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-tert-Butylcyclohexanone | 98-53-3 [chemicalbook.com]

- 6. CAS 98-53-3: 4-tert-Butylcyclohexanone | CymitQuimica [cymitquimica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chembk.com [chembk.com]

- 9. 4-tert-Butylcyclohexanone CAS#: 98-53-3 [m.chemicalbook.com]

- 10. 4-tert-Butylcyclohexanone | CAS#:98-53-3 | Chemsrc [chemsrc.com]

- 11. quora.com [quora.com]

- 12. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 13. drnerz.com [drnerz.com]

- 14. scribd.com [scribd.com]

- 15. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]

- 16. The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 17. acadiau.ca [acadiau.ca]

- 18. acadiau.ca [acadiau.ca]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. echemi.com [echemi.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. chemicalbook.com [chemicalbook.com]

Key IR Peak~3300 cm⁻¹ (broad, O-H)

Key IR Peak~3300 cm⁻¹ (broad, O-H) Key IR Peak~1715 cm⁻¹ (strong, C=O)

Key IR Peak~1715 cm⁻¹ (strong, C=O)